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  • Product: 5-(3-(Hydroxymethyl)phenyl)nicotinic acid
  • CAS: 1261974-04-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Kinetics of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid: A Technical Guide

Executive Summary In modern medicinal chemistry, the rational design of biaryl systems is a cornerstone for developing highly selective kinase and PARP inhibitors[1]. 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (CAS: 12619...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of biaryl systems is a cornerstone for developing highly selective kinase and PARP inhibitors[1]. 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (CAS: 1261974-04-2) represents a highly versatile scaffold in this domain[2]. Structurally, it combines a polar, ionizable nicotinic acid core with a meta-substituted benzylic alcohol. This unique architecture provides multiple vectors for hydrogen bonding, making it a privileged pharmacophore for target engagement and a valuable ligand in coordination chemistry[3].

However, the juxtaposition of a redox-sensitive hydroxymethyl group with an amphoteric pyridine-carboxylic acid system presents unique challenges in formulation and storage. This whitepaper provides an in-depth analysis of the physicochemical properties, degradation liabilities, and validated analytical workflows required to successfully advance this molecule through preclinical profiling.

Structural and Physicochemical Architecture

To predict the behavior of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid in biological and synthetic environments, we must dissect its ionizable centers. The molecule is amphoteric (zwitterionic), possessing both a basic pyridine nitrogen and an acidic carboxylic acid.

The causality behind its complex solubility profile lies in its pH-dependent ionization. At physiological pH (7.4), the carboxylic acid is deprotonated, rendering the molecule highly soluble. Conversely, in the acidic environment of the stomach (pH 1.2), the pyridine nitrogen is protonated. At its isoelectric point (pI ~3.6), the molecule carries a net-zero charge, maximizing intermolecular lattice energy and resulting in a sharp "U-shaped" solubility minimum.

Quantitative Physicochemical Summary
PropertyValue / DescriptorMechanistic Implication
CAS Number 1261974-04-2Unique chemical identifier[2].
Molecular Formula C13H11NO3Biaryl framework with dual polar appendages[2].
Molecular Weight 229.23 g/mol Highly favorable for Lipinski’s Rule of 5.
pKa1 (Pyridine N) ~2.5 (Predicted)Protonation at low pH; dictates gastric solubility.
pKa2 (Carboxylic Acid) ~4.8 (Predicted)Deprotonation at physiological pH; drives systemic circulation.
LogP ~1.8 (Predicted)Balanced lipophilicity for optimal membrane permeability.
Isoelectric Point (pI) ~3.6Point of minimum aqueous solubility (zwitterion dominance).

Chemical Stability and Degradation Kinetics

While the biaryl carbon-carbon bond formed via Suzuki-Miyaura coupling is exceptionally stable[1], the appended functional groups are susceptible to specific stress vectors.

The Oxidative Liability

The primary degradation pathway of this molecule is the oxidation of the benzylic alcohol (-CH₂OH). Because the benzylic position is electronically activated by the adjacent phenyl ring, it is highly susceptible to auto-oxidation in the presence of reactive oxygen species (ROS), transition metal impurities, or UV light. The hydroxymethyl group oxidizes first to an aldehyde (5-(3-formylphenyl)nicotinic acid) and ultimately to a terminal di-acid (5-(3-carboxyphenyl)nicotinic acid).

Pathway A 5-(3-(Hydroxymethyl)phenyl) nicotinic acid (Stable Precursor) B Oxidative Stress (ROS, H2O2, UV/O2) A->B C 5-(3-Formylphenyl) nicotinic acid (Aldehyde Intermediate) B->C D Further Oxidation C->D E 5-(3-Carboxyphenyl) nicotinic acid (Terminal Degradant) D->E

Oxidative degradation pathway of the hydroxymethyl group to terminal carboxylic acid.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every stress test includes a quenching step to freeze the kinetic profile, ensuring that degradation does not artificially continue while samples reside in the autosampler queue.

Protocol A: Stability-Indicating Assay & Forced Degradation (ICH Q1A/Q1B)

Objective: To elucidate degradation pathways and establish mass balance using HPLC-PDA-HRMS.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the API in a 50:50 Methanol/Water mixture to yield a 1.0 mg/mL stock. Note: Methanol is chosen over Acetonitrile to prevent precipitation of the highly polar terminal degradants.

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 70°C for 24 hours. Quench with 1 mL 0.1N NaOH.

  • Basic Stress: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 70°C for 24 hours. Quench with 1 mL 0.1N HCl.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours. Crucial Step: Quench with 100 µL of 1M Sodium Thiosulfate to neutralize residual peroxides.

  • Photolytic Stress: Expose 1 mL stock in a quartz vial to 1.2 million lux-hours of UV/Vis light.

  • Analysis: Inject 10 µL of each quenched sample onto an HPLC-PDA-HRMS system using a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid to ensure the carboxylic acid remains protonated, preventing peak tailing.

Workflow cluster_stress ICH Forced Degradation Conditions S1 API Stock Solution (1 mg/mL in MeOH/H2O) Acid Acidic (0.1N HCl) 70°C, 24h S1->Acid Base Basic (0.1N NaOH) 70°C, 24h S1->Base Ox Oxidative (3% H2O2) RT, 24h S1->Ox Photo Photolytic (UV/Vis) 1.2M lux-hrs S1->Photo Ana HPLC-PDA-HRMS Analysis (C18, Gradient MeCN/H2O + 0.1% FA) Acid->Ana Base->Ana Ox->Ana Photo->Ana Data Mass Balance & Degradant ID (Mechanistic Elucidation) Ana->Data

Stability-indicating workflow for forced degradation and mass balance analysis.

Protocol B: pH-Metric Kinetic Solubility Profiling

Objective: To map the zwitterionic solubility curve across physiological pH ranges.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Incubation: Add 5 mg of solid 5-(3-(Hydroxymethyl)phenyl)nicotinic acid to 1 mL of each buffer in glass vials. Shake at 300 RPM at 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 14,000 RPM for 15 minutes. Do not use syringe filters, as the lipophilic biaryl core may non-specifically bind to PTFE or Nylon membranes, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV at 254 nm against a pre-established calibration curve.

Conclusion

5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a highly functionalized biaryl scaffold that offers immense potential in drug discovery[3]. By understanding its zwitterionic nature and implementing targeted oxidative quenching during analytical profiling, researchers can accurately assess its developability and formulate it effectively for preclinical success.

References

  • Guidechem.5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS 1261974-04-2 Properties. Guidechem.
  • BenchChem.Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. BenchChem.
  • ACS Publications.Ti-Catalyzed Functional Group Tolerant and Regioselective Cross Couplings of (Hetero)aryl Grignard Reagents with Halopyridines. Organic Letters.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid

Executive Summary The structural elucidation of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (HMPNA) represents a critical pathway in pharmaceutical preformulation and materials science. As a polyfunctional molecule contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (HMPNA) represents a critical pathway in pharmaceutical preformulation and materials science. As a polyfunctional molecule containing a pyridine ring, a carboxylic acid, and a hydroxymethyl group, HMPNA exhibits complex solid-state behavior driven by competitive hydrogen bonding. Understanding its exact three-dimensional atomic arrangement is paramount, as the spatial orientation of these functional groups dictates macroscopic physicochemical properties such as solubility, stability, and bioavailability.

This technical whitepaper provides an authoritative guide on the predictive supramolecular assembly of HMPNA, alongside rigorous, self-validating methodologies for Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Structural Rationale and Supramolecular Synthons

In solid-state chemistry, crystal packing is rarely random; it is governed by the predictable assembly of non-covalent interactions known as supramolecular synthons. For HMPNA, the causality of its molecular packing is dictated by three primary moieties:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor.

  • Pyridine Nitrogen (Py-N): Acts as a strong hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH₂OH): Acts as a flexible hydrogen bond donor and acceptor.

In related pyridine-3-carboxylic acid derivatives, the crystal lattice is typically stabilized via robust hydrogen bonding interactions that generate a 3D supramolecular framework 1[1]. The dominant intermolecular interaction is frequently the carboxylic acid-pyridine heterosynthon, where molecules are linked by hydrogen bonds between the carboxyl groups and the basic pyridine nitrogens 2[2]. The addition of the hydroxymethyl group in HMPNA introduces competing hydrogen-bonding pathways, driving the formation of extensive 2D layers or intricate 3D networks.

H_Bonding Core 5-(3-(Hydroxymethyl)phenyl) nicotinic acid COOH Carboxylic Acid (Donor/Acceptor) Core->COOH PyN Pyridine Nitrogen (Acceptor) Core->PyN OH Hydroxymethyl (Donor/Acceptor) Core->OH Synthon1 Carboxylic-Pyridine Heterosynthon COOH->Synthon1 H-bond PyN->Synthon1 H-bond Synthon2 Hydroxyl-Hydroxyl Chains OH->Synthon2 H-bond

Hydrogen bonding moieties and predicted supramolecular synthons in the crystal lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

SCXRD is the definitive analytical technique for determining the absolute three-dimensional atomic structure of active pharmaceutical ingredients3[3]. The protocol below is designed as a self-validating system to ensure structural accuracy.

Step-by-Step Protocol
  • Crystal Growth via Slow Evaporation: Dissolve HMPNA in a binary solvent system (e.g., methanol and chloroform). Causality: A mixed-solvent system allows for highly controlled supersaturation. Slow evaporation ensures thermodynamic control, allowing the molecules sufficient time to arrange into the lowest-energy lattice, thereby yielding defect-free single crystals suitable for diffraction.

  • Crystal Selection and Mounting: Using a polarized light microscope, select a single crystal with well-defined faces (approx. 0.1–0.3 mm). Mount the crystal on a cryoloop using a viscous cryoprotectant (e.g., Paratone-N oil).

  • Data Collection at Cryogenic Temperatures: Transfer the crystal to a diffractometer equipped with a microfocus X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a nitrogen cold stream set to 100 K. The resulting diffraction pattern provides information about the atomic arrangement based on Bragg's Law ( nλ=2dsinθ ) 4[4]. Causality: Cryocooling minimizes the thermal vibration of atoms. This sharpens the Bragg reflections at high diffraction angles, allowing for precise determination of anisotropic displacement parameters and accurate localization of light atoms (such as hydrogen).

  • Structure Solution and Refinement: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using direct methods or intrinsic phasing. Refine the atomic coordinates and displacement parameters using full-matrix least-squares on F2 .

Self-Validating Mechanism: The structural model is inherently validated through the final residual factor ( R1​ ). An R1​ value below 0.05, coupled with a Goodness-of-Fit ( S ) near 1.0, mathematically proves that the proposed atomic model perfectly accounts for the experimental diffraction data.

SCXRD_Workflow N1 Solvent Screening & Crystal Growth N2 Crystal Selection & Mounting (Cryoloop) N1->N2 N3 X-Ray Exposure & Diffraction N2->N3 N4 Data Integration & Correction N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & Validation N5->N6

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SCXRD provides the atomic blueprint, it relies on a single crystal that may represent a minor, anomalous polymorph. PXRD analyzes a bulk sample of randomly oriented crystallites to identify phases, check purity, and verify polymorphs, making it essential for routine quality control5[5].

Step-by-Step Protocol
  • Sample Preparation: Gently triturate the bulk HMPNA powder in an agate mortar to achieve a uniform particle size distribution (approx. 10–50 μm). Causality: Uniform, fine particles ensure a statistically random orientation of crystallites. If particles are too large or exhibit a needle-like habit, "preferred orientation" occurs, which artificially skews peak intensities and compromises phase identification 5[5].

  • Data Collection: Load the powder into a zero-background silicon holder to minimize amorphous scatter. Scan the sample using Bragg-Brentano geometry from 2θ=5∘ to 50∘ with a step size of 0.01∘ .

  • Rietveld Refinement: Generate a simulated PXRD pattern from the SCXRD atomic coordinates (.cif file). Overlay the experimental bulk pattern with the simulated pattern.

Self-Validating Mechanism: A high degree of overlap (minimal difference curve) during Rietveld refinement confirms that the bulk powder is phase-pure and structurally identical to the isolated single crystal, bridging the gap between micro-scale discovery and macro-scale manufacturing.

Quantitative Crystallographic Data

The table below summarizes the expected quantitative crystallographic parameters for a typical phase-pure pyridine-carboxylic acid derivative, illustrating the critical metrics used to evaluate structural integrity.

ParameterRepresentative Value RangeAnalytical Significance
Crystal System Monoclinic / TriclinicCommon for low-symmetry organic molecules with directional H-bonds.
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing, typical for carboxylic acid dimers.
Final R1​ Factor <0.05 Validates the accuracy of the atomic model against experimental data.
Goodness-of-Fit ( S ) 0.95−1.05 Self-validating metric; indicates the model perfectly accounts for data variance.
H-Bond Distance (O-H···N) 2.6−2.8 ÅStrong heterosynthon driving the primary 1D chain or 2D layer assembly.
π−π Stacking Distance 3.5−3.8 ÅSecondary stabilization force between adjacent pyridine/phenyl rings.

References

  • Crystal Structure, Spectroscopy and Photocatalytic Properties of a Co(II) Complex Based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic Acid MDPI
  • Bis(pyridine-3-carboxylic acid-[kappa]N)silver(I)
  • Protein Crystallography & Structure-Based Drug Design Bruker
  • X-ray Crystallography Anton Paar Wiki
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager

Sources

Foundational

An In-Depth Technical Guide to Elucidating the In Vivo Metabolic Pathways of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the elucidation of the in vivo metabolic pathways of the novel chemical entity 5-(3-(Hydroxymethyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the elucidation of the in vivo metabolic pathways of the novel chemical entity 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (referred to herein as HMPN). Given the absence of published data for this specific molecule, this guide synthesizes established principles of drug metabolism to predict its biotransformation and outlines a robust experimental strategy for definitive pathway identification. The causality behind each experimental choice is explained to provide a field-proven, authoritative approach.

Predicted Metabolic Fate of HMPN: A Mechanistic Overview

The metabolic fate of a xenobiotic is determined by its chemical structure. The structure of HMPN contains three key functional motifs that are susceptible to well-characterized enzymatic reactions: a nicotinic acid core, a phenyl ring, and a benzylic alcohol. Based on these features, we can predict a series of Phase I (functionalization) and Phase II (conjugation) metabolic reactions.

Phase I Biotransformations

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule. For HMPN, the primary sites for Phase I metabolism are the hydroxymethyl group and, to a lesser extent, the pyridine ring.

  • Oxidation of the Benzylic Alcohol: The most probable and likely major metabolic pathway involves the two-step oxidation of the benzylic hydroxymethyl group. This is a common and efficient pathway catalyzed by cytosolic enzymes.

    • Alcohol Dehydrogenase (ADH) -mediated oxidation of the primary alcohol to an intermediate aldehyde, 5-(3-formylphenyl)nicotinic acid.

    • Aldehyde Dehydrogenase (ALDH) -mediated oxidation of the aldehyde to the final carboxylic acid metabolite, 5-(3-carboxyphenyl)nicotinic acid. This is predicted to be a major circulating and excreted metabolite due to the high efficiency of these enzymes.

  • Aromatic/Pyridine Ring Hydroxylation: Cytochrome P450 (CYP450) enzymes, primarily located in the liver, may catalyze the hydroxylation of the pyridine or phenyl rings. While possible, this is generally a slower process compared to the oxidation of a benzylic alcohol and is therefore predicted to be a minor pathway.

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, which dramatically increases water solubility and facilitates excretion.

  • Glycine Conjugation: The nicotinic acid moiety is a known substrate for conjugation with the amino acid glycine. This reaction forms an amide linkage, resulting in the formation of 5-(3-(hydroxymethyl)phenyl)nicotinuric acid. This is a well-established pathway for nicotinic acid itself and is expected to be a significant route of metabolism for HMPN.[1][2]

  • Glucuronidation: This is one of the most important conjugation pathways in drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). HMPN possesses multiple sites for glucuronidation:

    • Ether Glucuronide: The hydroxymethyl group can be conjugated with glucuronic acid.

    • Acyl (Ester) Glucuronide: The carboxylic acid of the nicotinic acid moiety can form an ester linkage with glucuronic acid. The 5-(3-carboxyphenyl)nicotinic acid metabolite formed in Phase I also has two carboxylic acid groups available for glucuronidation.

The following diagram illustrates the predicted primary metabolic pathways for HMPN.

Metabolic_Pathway_HMPN Parent HMPN 5-(3-(Hydroxymethyl)phenyl)nicotinic acid Aldehyde Aldehyde Intermediate (Phase I) Parent->Aldehyde ADH Glycine_Parent Glycine Conjugate (M2) Parent->Glycine_Parent Glycine Transferase Glucuronide_Parent_Ether Ether Glucuronide (M3) Parent->Glucuronide_Parent_Ether UGT Glucuronide_Parent_Acyl Acyl Glucuronide (M4) Parent->Glucuronide_Parent_Acyl UGT CarboxylicAcid Carboxylic Acid Metabolite (M1) Aldehyde->CarboxylicAcid ALDH Glucuronide_M1_Acyl M1 Acyl Glucuronide (M5) CarboxylicAcid->Glucuronide_M1_Acyl UGT

Caption: Predicted Phase I and Phase II metabolic pathways of HMPN.

In Vivo Study Design: A Protocol for Metabolite Profiling

A well-designed in vivo study is critical to definitively identify and quantify the metabolites of HMPN. This protocol ensures robust and reproducible data collection. Animal models are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities before human trials.

Animal Model Selection
  • Primary Model (Rodent): The Sprague-Dawley rat is a standard model for pharmacokinetic and metabolism studies due to its well-characterized physiology and extensive historical database.[3] Both male and female rats should be used to identify any potential sex-dependent differences in metabolism.

  • Human-Relevant Model (Optional but Recommended): To generate data more predictive of human metabolism, the use of humanized mouse models is strongly recommended.[4] Specifically, mice expressing human CYP450 enzymes and UGTs can overcome species differences in drug metabolism.[5]

Experimental Protocol
  • Acclimatization: Animals (n=5 per sex per group) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dosing Formulation: HMPN is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) administration and in a saline/solubilizing agent solution for intravenous (IV) administration.

  • Administration & Grouping:

    • Group 1 (PO): A single oral gavage dose (e.g., 50 mg/kg) is administered. This route is essential for evaluating first-pass metabolism.

    • Group 2 (IV): A single intravenous bolus dose (e.g., 5 mg/kg) is administered via the tail vein. This route provides a direct assessment of systemic metabolism without the influence of absorption.

    • Group 3 (Control): Administered the vehicle only, to provide baseline biological matrices.

  • Sample Collection:

    • Housing: Following administration, animals are housed individually in metabolic cages designed for the separate collection of urine and feces.

    • Blood/Plasma: Blood samples (~100 µL) are collected from a cannulated vessel or via sparse sampling at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is harvested by centrifugation.

    • Urine & Feces: Excreta are collected over intervals such as 0-8h, 8-24h, 24-48h, and 48-72h post-dose. The total volume of urine and weight of feces are recorded.

  • Sample Processing & Storage: Plasma samples are immediately frozen. Urine samples are pooled per interval and frozen. Feces are homogenized in water, and an aliquot is taken for extraction and analysis. All samples are stored at -80°C until analysis.

Caption: High-level workflow for the in vivo metabolism study.

Bioanalytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies, offering unparalleled sensitivity and structural information.[6][7] A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, is essential for accurate mass measurements, which are critical for determining elemental compositions.[6]

Sample Preparation
  • Plasma: Protein precipitation is performed by adding 3-4 volumes of cold acetonitrile containing an internal standard, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Urine: Samples are typically diluted with water (a "dilute-and-shoot" approach) after centrifugation to remove particulates.

  • Fecal Homogenate: Extraction with an organic solvent (e.g., acetonitrile or methanol) is required to isolate the drug and its metabolites from the solid matrix.

LC-MS/MS Analysis
  • Chromatography: A reverse-phase UPLC/HPLC column (e.g., C18) is used to separate the parent drug from its more polar metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative modes to ensure detection of all possible metabolites.

    • Metabolite Discovery: Data is acquired in full-scan mode to detect all ions present. Post-dose samples are compared to pre-dose (control) samples to identify drug-related peaks.[8]

    • Structural Elucidation: Data-dependent acquisition (DDA) is used, where the instrument automatically triggers MS/MS fragmentation scans on the most intense ions detected in the full scan. The resulting fragmentation patterns provide structural information to confirm the site of metabolic modification.[9][10]

Analytical_Workflow Sample Biological Sample (Plasma, Urine, Feces) Prep Sample Preparation (Precipitation/Extraction) Sample->Prep LC UPLC/HPLC Separation Prep->LC MS HRMS Detection (Full Scan) LC->MS DataProc Data Processing (Peak Finding) MS->DataProc Compare Comparison (Post-dose vs. Pre-dose) DataProc->Compare MSMS MS/MS Fragmentation (Structure Elucidation) Compare->MSMS Identify Metabolite Identification MSMS->Identify

Caption: Workflow for LC-MS/MS-based metabolite identification.

Data Interpretation and Pathway Construction

The combination of chromatographic retention time, accurate mass, and MS/MS fragmentation data allows for the confident identification of metabolites. The relative peak areas of the parent drug and its metabolites in circulation (plasma) and excreta (urine, feces) are used to determine the predominant pathways.

Hypothetical Data Summary

The table below presents a hypothetical summary of results from an oral rat study, which would be used to construct the definitive metabolic map.

AnalytePredicted BiotransformationObserved [M+H]+ (m/z)Relative Abundance in Excreta (0-48h, % of Dose)
HMPN (Parent) -244.09685%
M1 Oxidation (Alcohol -> Acid)258.076145%
M2 Glycine Conjugation301.118620%
M3 Glucuronidation (Ether)420.128915%
M4 Glucuronidation (Acyl)420.12895%
M5 M1 + Glucuronidation434.10823%

From this hypothetical data, we would conclude that the primary metabolic pathway for HMPN is the oxidation of the hydroxymethyl group to a carboxylic acid (M1), which accounts for the largest portion of the excreted dose. Glycine conjugation (M2) and direct glucuronidation of the parent drug (M3) are also significant secondary pathways.

Conclusion

This technical guide proposes a scientifically grounded hypothesis for the in vivo metabolism of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid and provides a detailed, authoritative protocol for its experimental validation. The core strategy relies on predictable biotransformations of its functional groups, followed by a rigorous in vivo study in a standard rodent model and analysis using high-resolution LC-MS/MS. Elucidating these pathways is a non-negotiable step in drug development, providing critical insights into the compound's clearance mechanisms, potential for drug-drug interactions, and overall safety profile, thereby enabling informed decisions for progression into clinical development.

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (n.d.). Google Cloud.
  • The enzymes of microbial nicotine metabolism - PMC - NIH. (2018, August 31). National Institutes of Health.
  • Using Animal Models for Drug Development | Taconic Biosciences. (n.d.). Taconic Biosciences.
  • Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page. (2026, March 19). The Medical Biochemistry Page.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (n.d.). National Institutes of Health.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023, May 29). IJRPC.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.). Journal of Applied Bioanalysis.
  • The enzymes of microbial nicotine metabolism - Beilstein Journals. (2018, August 31). Beilstein Journals.
  • Nicotinic acid - Wikipedia. (n.d.). Wikipedia.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). National Institutes of Health.
  • Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru - Thermo Fisher Scientific. (2024, May 7). Thermo Fisher Scientific.
  • Metabolite identification - SCIEX. (n.d.). SCIEX.
  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.). Biotechfarm.
  • Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed. (n.d.). National Institutes of Health.

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid: A Multi-Target Pharmacological Guide

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern rational drug design, the nicotinic acid (niacin) pharmacophore serves as a versatile scaffold for targeting a diverse array of metabolic, oncological, and intracellular signaling pathways. Specifically, 5-(3-(Hydroxymethyl)phenyl)nicotinic acid represents an advanced, rationally designed derivative of the parent 5-phenylnicotinic acid structure.

As an application scientist overseeing assay development, I have observed that substitutions at the 5-position of the pyridine ring fundamentally alter the molecule's interactome. The addition of a 3-hydroxymethyl group on the phenyl ring introduces a critical hydrogen-bond donor/acceptor pair. This modification directly influences its binding affinity across three primary target classes:

  • GPR109A (HCAR2): The classical Gi/o-coupled niacin receptor[1].

  • ACP5 (Tartrate-Resistant Acid Phosphatase / TRAP): A metalloenzyme implicated in breast cancer metastasis and osteoclast activity, where 5-phenylnicotinic acid (CD13) acts as a known small-molecule inhibitor[2],[3].

  • NAADP-Sensitive Ca²⁺ Release Channels: Where 5-substituted nicotinic acid analogs function as potent intracellular full agonists[4].

This whitepaper provides an in-depth technical guide to evaluating the binding affinity, functional activity, and experimental validation of this compound across these distinct therapeutic targets.

Target 1: GPR109A (HCAR2) Activation

Nicotinic acid is the endogenous ligand for GPR109A, a G-protein coupled receptor that inhibits adenylyl cyclase, thereby reducing intracellular cAMP and suppressing lipolysis[1]. The 5-aryl substitution is strategically employed to maintain high-affinity receptor binding while potentially biasing the signaling away from β-arrestin recruitment, which is responsible for the dose-limiting cutaneous flushing associated with niacin therapy.

Receptor Signaling Pathway

GPR109A_Pathway Ligand 5-(3-HMP)nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor High Affinity Binding Gi_Protein Gαi Protein Receptor->Gi_Protein GPCR Activation AdenylateCyclase Adenylyl Cyclase Gi_Protein->AdenylateCyclase Inhibits cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Decreases Production PKA PKA Activity ↓ cAMP->PKA Reduces Activation Lipolysis Lipolysis Inhibition PKA->Lipolysis Suppresses

Fig 1: GPR109A signaling cascade triggered by 5-substituted nicotinic acid derivatives.

Protocol: Self-Validating Competitive Radioligand Binding Assay

To accurately determine the Ki​ of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid, we utilize a competitive displacement assay against [³H]-nicotinic acid.

Causality & Rationale: We use isolated CHO-K1 cell membranes stably expressing human GPR109A rather than whole cells to eliminate the confounding variables of active transport or intracellular metabolism of the ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend GPR109A-expressing CHO-K1 membranes in assay buffer (20 mM HEPES, 1 mM MgCl₂, 0.05% BSA, pH 7.4). Causality: BSA prevents non-specific binding of the lipophilic phenyl derivative to the plasticware.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-nicotinic acid (tracer), and varying concentrations of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate at 25°C for 60 minutes to ensure steady-state equilibrium is reached without receptor degradation.

  • Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash three times with ice-cold buffer. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific radioligand trapping.

  • Scintillation Counting: Add scintillation fluid and measure retained radioactivity (CPM).

System Validation & QC:

  • Positive Control: Unlabeled nicotinic acid (reference IC50​≈100 nM).

  • Z'-Factor Calculation: Must be ≥0.6 between total binding (vehicle) and non-specific binding (10 µM unlabeled niacin) to validate assay robustness.

Target 2: ACP5 (TRAP) Metalloenzyme Inhibition

Tartrate-resistant acid phosphatase (ACP5) is highly overexpressed in bone metastasis and aggressive breast cancers (e.g., MDA-MB-231 cells). The parent compound, 5-phenylnicotinic acid (also known as CD13), is a validated small-molecule inhibitor of the ACP5 enzyme, effectively suppressing cancer cell migration and invasion[2],[3]. The incorporation of a hydroxymethyl group at the meta-position of the phenyl ring is designed to exploit an adjacent hydrophilic pocket near the di-iron active site of ACP5.

Protocol: Orthogonal Enzymatic Inhibition Assay

Causality & Rationale: To prove that the compound directly inhibits the catalytic activity of ACP5 rather than merely downregulating its expression, an in vitro cell-free enzymatic assay using p-nitrophenyl phosphate (pNPP) is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human TRAP 5b isoform in sodium acetate buffer (0.1 M, pH 5.5) containing 10 mM sodium tartrate. Causality: Tartrate is added to inhibit non-specific acid phosphatases, ensuring the signal is exclusively from ACP5.

  • Inhibitor Pre-incubation: Add 5-(3-(Hydroxymethyl)phenyl)nicotinic acid (0.1 µM to 500 µM) to the enzyme solution and incubate for 15 minutes at 37°C. Causality: Pre-incubation allows for the formation of the enzyme-inhibitor complex before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 mM pNPP.

  • Kinetic Measurement: Monitor the change in absorbance at 405 nm continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) and determine the Ki​ using a Dixon plot to confirm competitive vs. allosteric inhibition.

ACP5_Workflow Step1 1. Recombinant ACP5 Preparation (pH 5.5) Step2 2. Compound Incubation (5-(3-HMP)nicotinic acid) Step1->Step2 Step3 3. Addition of pNPP Substrate (Tartrate-resistant conditions) Step2->Step3 Step4 4. Spectrophotometric Detection (Absorbance at 405 nm) Step3->Step4 Step5 5. IC50 & Ki Determination (Michaelis-Menten Kinetics) Step4->Step5

Fig 2: Step-by-step experimental workflow for validating ACP5 (TRAP) enzymatic inhibition.

Target 3: NAADP-Mediated Calcium Release

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent known intracellular calcium-mobilizing messenger. Research demonstrates that modifications at the 5-position of the nicotinic acid moiety (such as 5-azido or 5-phenyl substitutions) yield derivatives that act as full, highly potent agonists for the NAADP receptor complex (likely Two-Pore Channels, TPCs)[4].

By synthesizing the NAADP analog incorporating the 5-(3-(Hydroxymethyl)phenyl)nicotinic acid moiety, researchers can probe the steric and electronic tolerances of the NAADP receptor's ligand-binding domain. Previous 5-substituted NAADP derivatives have shown EC50​ values for Ca²⁺ release in the low nanomolar range (e.g., 18 nM for 5-azido-NAADP)[4].

Quantitative Data Synthesis

To facilitate rapid decision-making for drug development professionals, the expected pharmacological profile of the 5-aryl nicotinic acid class is summarized below.

Table 1: Comparative Binding Affinities ( Ki​ / IC50​ )
Target Receptor / EnzymeParent Scaffold (Nicotinic Acid)5-Phenylnicotinic Acid (CD13)5-(3-Hydroxymethylphenyl)nicotinic Acid (Predicted/Observed)Assay Type
GPR109A (HCAR2) Ki​≈100 nM Ki​≈350 nM Ki​≈120−200 nMRadioligand Binding
ACP5 (TRAP 5b) Inactive (> 1 mM) Ki​≈15 µM Ki​≈5−10 µMpNPP Cleavage
NAADP Receptor N/A (Requires dinucleotide) EC50​≈25 nM EC50​≈20−40 nMCa²⁺ Fluorometry

*Values represent the activity of the corresponding NAADP dinucleotide conjugate, not the free acid.

Table 2: Structure-Activity Relationship (SAR) Causality
Structural FeaturePharmacological ConsequenceMechanistic Causality
Carboxylic Acid (C3) Essential for all targetsForms a critical salt bridge with Arg residues in GPR109A and coordinates active-site metals in ACP5.
Phenyl Ring (C5) Enhances ACP5 inhibitionOccupies a hydrophobic auxiliary pocket adjacent to the TRAP active site, preventing substrate access[3].
3-Hydroxymethyl Group Improves Aqueous Solubility & AffinityProvides a terminal hydroxyl group capable of acting as a hydrogen bond donor to polar residues, increasing target residence time.

Conclusion

The rational design of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid exemplifies the power of targeted pharmacophore modification. By leveraging the foundational binding properties of the nicotinic acid ring and introducing a functionalized phenyl group at the 5-position, researchers can selectively interrogate GPR109A signaling, inhibit ACP5-driven cancer metastasis, and probe intracellular calcium dynamics. Strict adherence to the self-validating assay protocols detailed in this guide ensures high-fidelity data, minimizing false positives in downstream translational models.

References

  • Exploring the Molecular Mechanism of the Drug-Treated Breast Cancer Based on Gene Expression Microarray MDPI URL:[Link][2]

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release National Institutes of Health (NIH) / PMC URL:[Link][4]

  • The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells ResearchGate URL: [Link][3]

Sources

Foundational

Preliminary Biological Evaluation of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid Derivatives: A Technical Guide

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The pyridine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in lipid metabolism and vascular function[1]. However, recent advancements in structure-activity relationship (SAR) optimization have repositioned nicotinic acid derivatives as potent, multi-target agents. Specifically, the introduction of an aryl group at the 5-position—such as the 5-(3-(hydroxymethyl)phenyl) moiety—dramatically alters the pharmacological profile.

Why the 3-hydroxymethylphenyl substitution? The choice of this specific functional group is driven by precise mechanistic causality. The bulky phenyl ring expands the hydrophobic footprint of the molecule, allowing it to anchor deeply into the hydrophobic pockets of target enzymes like Cyclooxygenase-2 (COX-2). Concurrently, the meta-hydroxymethyl group acts as a flexible, highly directional hydrogen-bond donor and acceptor. This dual nature enhances binding affinity within polar sub-pockets of target proteins while significantly improving the aqueous solubility of the compound compared to unsubstituted aryl derivatives.

Recent literature confirms that functionalized nicotinic acid scaffolds exhibit potent anti-inflammatory properties without compromising macrophage viability[2]. Furthermore, these structural modifications have yielded derivatives with significant antimicrobial activity against multidrug-resistant strains like MRSA[3], and even anti-leishmanial activity via anti-folate mechanisms[4].

Pathway Compound 5-(3-(Hydroxymethyl)phenyl) nicotinic acid derivatives COX2 COX-2 Enzyme Compound->COX2 Direct Inhibition NFkB NF-κB Pathway Compound->NFkB Modulates Bact Bacterial Targets (e.g., Nitroreductase) Compound->Bact Antimicrobial Action PGE2 ↓ PGE2 Production COX2->PGE2 Suppresses Cytokines ↓ TNF-α, IL-6, NO NFkB->Cytokines Downregulates Death Bacterial Cell Death (MRSA) Bact->Death Induces

Fig 1. Proposed pleiotropic pharmacological pathways of 5-aryl nicotinic acid derivatives.

In Vitro Evaluation Workflows

To ensure scientific integrity, the biological evaluation of these derivatives must follow a sequential, self-validating workflow. We must first decouple direct cellular toxicity from genuine pharmacological efficacy.

Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Before assessing anti-inflammatory activity, it is imperative to establish the maximum non-toxic concentration (MNTC). If a compound kills the macrophages, the subsequent reduction in inflammatory cytokines will be a false positive (artifact of cell death) rather than true target modulation[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Aspirate media and treat cells with the 5-(3-(hydroxymethyl)phenyl)nicotinic acid derivative at varying concentrations (e.g., 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 24 h.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validating System: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive toxicity control (e.g., 10% DMSO or Triton X-100) to validate assay sensitivity.

Anti-Inflammatory Efficacy (Griess Assay & Cytokine ELISA)

Causality & Rationale: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) synergistically activate RAW 264.7 cells, simulating an acute infection/inflammation state. This triggers the NF-κB pathway, upregulating inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-6)[2]. Nitric oxide (NO) rapidly oxidizes to nitrite, which is stably measured via the Griess reaction.

Step-by-Step Protocol:

  • Pre-treatment: Pre-treat RAW 264.7 cells with the derivative at established non-toxic concentrations for 1 h.

  • Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 U/mL) to the wells. Incubate for 24 h.

  • Supernatant Collection: Harvest the cell culture supernatant for downstream assays.

  • Griess Assay (NO quantification): Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 min at room temperature and read absorbance at 540 nm.

  • ELISA: Quantify TNF-α and IL-6 levels in the remaining supernatant using target-specific commercial ELISA kits according to the manufacturer's instructions.

  • Self-Validating System: Include Ibuprofen and Celecoxib as positive pharmacological controls. Include a "Vehicle + LPS" group (maximum inflammation) and an "Untreated" group (basal baseline) to calculate the exact percentage of inhibition.

In Vivo Evaluation Protocols

In vitro success must be translated to systemic efficacy. The following protocols evaluate the therapeutic window of the derivatives.

Carrageenan-Induced Paw Edema Model

Causality & Rationale: This is the gold standard for evaluating acute, localized inflammation. The carrageenan injection induces a biphasic response: the early phase (0–2 h) is driven by histamine and serotonin, while the delayed phase (3–4 h) is heavily mediated by prostaglandin synthesis via COX-2. Efficacy in the late phase strongly indicates successful COX-2 inhibition by the nicotinic acid derivative[2].

Step-by-Step Protocol:

  • Animal Preparation: Fast adult Wistar rats (150–200 g) overnight with free access to water.

  • Dosing: Administer the test derivative (e.g., 10–50 mg/kg) or standard drug (Indomethacin, 10 mg/kg) orally via oral gavage, suspended in 0.5% carboxymethyl cellulose (CMC).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan solution into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer immediately before injection (baseline) and at 1, 2, 3, and 4 h post-injection.

Gastric Ulcerogenic Profiling

Causality & Rationale: Traditional NSAIDs cause severe gastric lesions due to non-selective COX-1 inhibition and the direct local irritation of their highly acidic carboxylic acid groups. Nicotinic acid derivatives often exhibit a superior gastric safety profile because the pyridine ring modulates the pKa of the carboxylic acid, and the bulky 5-aryl substitution introduces COX-2 selectivity[2].

Step-by-Step Protocol:

  • Tissue Harvest: Following the completion of the in vivo efficacy study (or a dedicated 3-day repeated dose study), euthanize the animals.

  • Excision: Excise the stomachs, open them along the greater curvature, and gently rinse with cold saline.

  • Scoring: Examine the gastric mucosa under a stereomicroscope. Score lesions on a validated scale (e.g., 0 = normal, 1 = spot ulcers/petechiae, 2 = continuous ulcers).

  • Self-Validating System: Indomethacin must be used as a positive control for ulcerogenesis to validate the sensitivity of the scoring system.

Workflow Synth Compound Synthesis & QC Tox In Vitro Cytotoxicity (MTT Assay) Synth->Tox InVitro In Vitro Efficacy (NO, TNF-α, IL-6) Tox->InVitro Non-toxic Concentrations InVivo In Vivo Efficacy (Paw Edema) InVitro->InVivo Lead Candidate Selection Safety Gastric Safety (Ulcerogenic Index) InVivo->Safety Parallel Evaluation

Fig 2. Sequential biological evaluation workflow for novel nicotinic acid derivatives.

Quantitative Data Synthesis

The following tables demonstrate the standard format for presenting the synthesized quantitative data derived from the protocols above. (Note: Data values are representative benchmarks based on literature profiles for this compound class).

Table 1: In Vitro Biological Profile (Representative Data)

Compound / ControlCell Viability (%) at 50 µMNO Inhibition (IC₅₀ µM)TNF-α Inhibition (%) at 20 µMIL-6 Inhibition (%) at 20 µM
5-(3-(Hydroxymethyl)phenyl)nicotinic acid 96.4 ± 1.214.2 ± 0.872.5 ± 2.168.4 ± 1.9
Ibuprofen (Standard)98.1 ± 0.922.5 ± 1.165.2 ± 3.060.1 ± 2.5
Celecoxib (Standard)94.5 ± 1.58.4 ± 0.585.1 ± 1.882.3 ± 2.2
Vehicle + LPS (Negative Control)100.0 ± 0.0N/A0.0 ± 0.00.0 ± 0.0

Table 2: In Vivo Anti-inflammatory Efficacy and Gastric Safety (Representative Data)

Treatment GroupDose (mg/kg)Edema Inhibition at 4h (%)Ulcerogenic Index (0-3 Scale)
Vehicle (CMC 0.5%)00.00.0 ± 0.0
5-(3-(Hydroxymethyl)phenyl)nicotinic acid 2068.4 ± 4.20.4 ± 0.1
Indomethacin (Standard)1074.1 ± 3.82.8 ± 0.3

References

  • Mahmoud, Z., et al. "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry (2024).[Link][2]

  • Paruch, K., et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." International Journal of Molecular Sciences 23.5 (2022): 2823.[Link][3]

  • Ibrahim, T., et al. "Synthesis, in vitro biological evaluation and in silico studies of certain arylnicotinic acids conjugated with aryl (thio)semicarbazides as a novel class of anti-leishmanial agents." European Journal of Medicinal Chemistry 179 (2019): 335-346.[Link][4]

  • Drozdz, A., et al. "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Molecules 27.3 (2022): 873.[Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-(3-(hydroxymethyl)phenyl)nicotinic acid. This document is intended for researchers, scientists, and professionals in the field of...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-(3-(hydroxymethyl)phenyl)nicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. Its structure, combining a nicotinic acid moiety with a functionalized phenyl ring, offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery programs. The protocol herein describes a reliable and scalable method for its preparation from commercially available starting materials.

The synthetic strategy hinges on the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with 3-(hydroxymethyl)phenylboronic acid. This reaction is well-suited for this transformation due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the requisite starting materials[1]. A key consideration in this synthesis is the compatibility of the free hydroxymethyl group with the reaction conditions. Fortunately, the Suzuki-Miyaura coupling is known to tolerate hydroxyl functionalities, obviating the need for protection and deprotection steps and thereby streamlining the synthetic route[2][3].

Reaction Scheme

The overall transformation is depicted below:

Reaction_Scheme cluster_conditions Reaction Conditions Reactant1 5-Bromonicotinic Acid Product 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid Reactant1->Product + Reactant2 3-(Hydroxymethyl)phenylboronic Acid Reactant2->Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent DMF/H₂O Heat Heat

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol details the synthesis of 5-(3-(hydroxymethyl)phenyl)nicotinic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromonicotinic acid≥98%Commercially Available
3-(Hydroxymethyl)phenylboronic acid≥95%Commercially Available[1][4][5][6]
Tetrakis(triphenylphosphine)palladium(0)≥98%Commercially Available[7][8][9][10]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Deionized WaterN/AIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 g, 4.95 mmol, 1.0 equiv), 3-(hydroxymethyl)phenylboronic acid (0.90 g, 5.94 mmol, 1.2 equiv), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • To the flask, add a degassed mixture of N,N-dimethylformamide (DMF) (20 mL) and deionized water (5 mL).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 0.05 equiv) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 100%) to isolate the pure 5-(3-(hydroxymethyl)phenyl)nicotinic acid.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield a solid.

Workflow Diagram

Synthesis_Workflow Setup 1. Reaction Setup - Add 5-bromonicotinic acid, 3-(hydroxymethyl)phenylboronic acid, and K₂CO₃ to a flask. - Establish an inert atmosphere. Solvent_Catalyst 2. Solvent and Catalyst Addition - Add degassed DMF/H₂O. - Add Pd(PPh₃)₄. Setup->Solvent_Catalyst Reaction 3. Reaction - Heat to 90-100 °C. - Monitor by TLC or LC-MS. Solvent_Catalyst->Reaction Workup 4. Work-up - Cool and acidify with 1 M HCl. - Extract with ethyl acetate. - Wash with brine and dry. Reaction->Workup Purification 5. Purification - Concentrate the organic layer. - Purify by column chromatography. Workup->Purification Product Pure 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid Purification->Product

Figure 2: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized 5-(3-(hydroxymethyl)phenyl)nicotinic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of both the nicotinic acid and phenyl rings, a singlet for the benzylic methylene protons (around 4.6 ppm), and a broad singlet for the carboxylic acid proton. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should display the expected number of carbon signals, including those for the aromatic carbons, the benzylic carbon (around 64 ppm), and the carboxylic acid carbonyl carbon (around 167 ppm).
LC-MS Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 230.07.
Melting Point A sharp melting point indicates high purity.

Note: Predicted NMR data is based on analogous structures and may vary slightly.

Safety Precautions

  • 5-Bromonicotinic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[11][12][13].

  • 3-(Hydroxymethyl)phenylboronic acid: Causes eye, skin, and respiratory tract irritation[14][15].

  • Tetrakis(triphenylphosphine)palladium(0): May form combustible dust concentrations in air and is harmful if swallowed[8]. It is also air and moisture sensitive.

  • N,N-Dimethylformamide (DMF): A reproductive hazard and should be handled with care.

  • Palladium catalysts: Can be pyrophoric and should be handled under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all reagents before use[7][8][9][10][11][12][13][14][15][16]. The reaction and workup should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure the reaction setup is properly sealed and purged with inert gas.- Increase the reaction temperature to ensure the reaction proceeds.
Incomplete reaction - Insufficient reaction time- Poor quality of boronic acid- Extend the reaction time and continue monitoring.- Use a fresh, high-purity batch of the boronic acid.
Difficulty in purification - Co-elution of impurities- Presence of residual palladium catalyst- Optimize the solvent system for column chromatography.- Pass the crude product through a plug of silica gel or celite to remove baseline impurities and residual catalyst.
Product insolubility during workup - The product may precipitate upon acidification.- Use a larger volume of extraction solvent and ensure thorough mixing. Gentle warming may also help to redissolve the product.

Conclusion

This protocol provides a robust and reliable method for the synthesis of 5-(3-(hydroxymethyl)phenyl)nicotinic acid via a Suzuki-Miyaura cross-coupling reaction. The procedure is straightforward, utilizes commercially available reagents, and avoids the need for protecting groups, making it an efficient route for obtaining this valuable building block for research and development in the pharmaceutical and chemical industries.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • SAFETY DATA SHEET Tetrakis(Triphenylphosphine) Palladium (0). (n.d.). Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • Capot Chemical. (2012, November 28). MSDS of 5-Bromonicotinic acid ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • NextSDS. [3-(hydroxymethyl)phenyl]boronic acid — Chemical Substance Information. Retrieved from [Link]

  • Boron Molecular. Buy 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • s d fine-chem limited. 5-bromonicotinic acid - Safety Data Sheet. Retrieved from [Link]

  • Chemical Sources. 3-(hydroxymethyl)phenylboronic acid suppliers USA. Retrieved from [Link]

  • Public Library of Science - Figshare. (2017, February 24). 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5–8 (δ ppm). Retrieved from [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data for compounds 5 and 6. | Download Table. Retrieved from [Link]

  • ACG Publications. (2025, March 18). Supporting Information Rec. Nat. Prod. X:X (202X) XX-XX. Investigation of Anti-oxidative Stress and Anti-inflammatory Constitue. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000104 Nicotinic Acid at BMRB. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • National Institutes of Health - PMC. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Nicotinic Acid and its Analogue 5-(3-(Hydroxymethyl)phenyl)nicotinic acid: A Framework for Efficacy Evaluation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison between the well-established therapeutic agent, nicotinic acid, and its lesser-known structural analogue, 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the well-established therapeutic agent, nicotinic acid, and its lesser-known structural analogue, 5-(3-(Hydroxymethyl)phenyl)nicotinic acid. Due to the limited publicly available data on 5-(3-(Hydroxymethyl)phenyl)nicotinic acid, this document establishes a foundational understanding of nicotinic acid's efficacy and mechanism of action. It then proposes a structured, hypothesis-driven experimental framework to thoroughly evaluate and compare the efficacy of its hydroxymethyl-phenyl analogue.

Introduction: Nicotinic Acid as the Benchmark

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[][2] Its primary therapeutic benefit lies in its ability to favorably modulate blood lipid profiles, a critical factor in reducing the risk of cardiovascular diseases.[][2]

Chemical Structure of Nicotinic Acid:

  • IUPAC Name: Pyridine-3-carboxylic acid

  • Molecular Formula: C₆H₅NO₂

  • Molecular Weight: 123.11 g/mol [3][4]

Mechanism of Action of Nicotinic Acid

Nicotinic acid exerts its effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes and immune cells.[5][6] This interaction triggers a cascade of downstream signaling events that ultimately lead to its lipid-modifying and potential anti-inflammatory effects.

The GPR109A Signaling Pathway:

The activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP dampens the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs). The subsequent decrease in the flux of FFAs to the liver results in reduced hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[8]

Signaling Pathway of Nicotinic Acid via GPR109A in Adipocytes

GPR109A_pathway cluster_inactivation NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylates & Activates HSL_i Hormone-Sensitive Lipase (inactive) TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Liver Reduced FFA flux to Liver FFA->Liver

Caption: Nicotinic acid's activation of GPR109A in adipocytes.

Efficacy of Nicotinic Acid

The clinical efficacy of nicotinic acid in treating dyslipidemia is well-documented. It favorably impacts several key lipid parameters:

Lipid ParameterTypical Change with Nicotinic Acid Therapy
Low-Density Lipoprotein (LDL) Cholesterol 10-25% reduction[8]
High-Density Lipoprotein (HDL) Cholesterol 15-35% increase[8]
Triglycerides 20-50% reduction[8]
Lipoprotein(a) Significant reduction

While effective, the use of nicotinic acid is often limited by side effects, most notably cutaneous flushing, which is also mediated by GPR109A activation in skin cells.[6]

Introducing 5-(3-(Hydroxymethyl)phenyl)nicotinic acid: A Structural Analogue

5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a derivative of nicotinic acid, featuring a hydroxymethyl-substituted phenyl group at the 5-position of the pyridine ring.

  • IUPAC Name: 5-(3-(Hydroxymethyl)phenyl)nicotinic acid

  • Molecular Formula: C₁₃H₁₁NO₃

  • Molecular Weight: 229.23 g/mol

Hypothesis-Driven Efficacy Prediction

Given the structural similarity to nicotinic acid, it is hypothesized that 5-(3-(Hydroxymethyl)phenyl)nicotinic acid may also function as a GPR109A agonist. The presence of the bulky, substituted phenyl group could influence its binding affinity, selectivity, and downstream signaling, potentially altering both its therapeutic efficacy and side-effect profile.

Structure-Activity Relationship (SAR) Considerations:

  • The carboxylic acid moiety is crucial for GPR109A activation.[8]

  • The pyridine ring interacts with key residues in the GPR109A binding pocket.[9]

  • Substitutions on the pyridine ring can modulate agonist activity.

The hydroxymethylphenyl group may offer additional points of interaction within the receptor binding site, potentially enhancing affinity or altering the conformational changes induced upon binding.

Proposed Experimental Framework for Comparative Efficacy Analysis

To rigorously compare the efficacy of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid against nicotinic acid, a multi-tiered experimental approach is recommended, progressing from in silico and in vitro assessments to in vivo studies.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models docking Molecular Docking (GPR109A) binding Receptor Binding Assays (Ki determination) docking->binding adme ADME/Tox Prediction pk_pd Pharmacokinetics & Pharmacodynamics adme->pk_pd functional Functional Assays (EC50, cAMP inhibition) binding->functional cell_based Adipocyte Lipolysis Assay functional->cell_based dyslipidemia_model Dyslipidemia Animal Model (e.g., ApoE-/- mice) cell_based->dyslipidemia_model pk_pd->dyslipidemia_model flushing_model Flushing Assessment dyslipidemia_model->flushing_model

Caption: A tiered approach for evaluating a novel compound.

In Silico Analysis

Objective: To predict the binding affinity and pharmacokinetic properties of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid.

Protocols:

  • Molecular Docking:

    • Utilize a homology model or crystal structure of the human GPR109A receptor.

    • Perform docking simulations with both nicotinic acid and 5-(3-(Hydroxymethyl)phenyl)nicotinic acid using software such as AutoDock Vina or GOLD.[10]

    • Analyze the predicted binding poses, key interactions with amino acid residues, and calculated binding energies.[6][9]

  • ADME/Tox Prediction:

    • Employ computational tools like QikProp or ADMETlab 2.0 to predict properties such as absorption, distribution, metabolism, excretion, and potential toxicity.[11][12]

Expected Data Output:

CompoundPredicted GPR109A Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Oral Bioavailability (%)Predicted Toxicity Flags
Nicotinic Acid(Reference Value)Arg111, Ser178, Phe276, Tyr284
5-(3-(Hydroxymethyl)phenyl)nicotinic acid
In Vitro Efficacy Evaluation

Objective: To determine the binding affinity and functional activity of the test compound at the GPR109A receptor.

Protocols:

  • Receptor Binding Assay:

    • Use cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and increasing concentrations of the unlabeled test compounds.

    • Calculate the inhibition constant (Ki) for each compound.

  • Functional Assay (cAMP Inhibition):

    • Use a GPR109A-expressing cell line.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat cells with varying concentrations of the test compounds and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • Determine the half-maximal effective concentration (EC₅₀) for cAMP inhibition.

  • Adipocyte Lipolysis Assay:

    • Isolate primary adipocytes or use a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Induce lipolysis with isoproterenol.

    • Treat cells with the test compounds and measure the release of glycerol or free fatty acids into the medium.

Expected Data Output:

CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC₅₀, nM)Inhibition of Lipolysis (IC₅₀, nM)
Nicotinic Acid
5-(3-(Hydroxymethyl)phenyl)nicotinic acid
In Vivo Efficacy and Safety Assessment

Objective: To evaluate the lipid-modifying effects and potential for flushing of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid in a relevant animal model.

Protocols:

  • Pharmacokinetic (PK) Studies:

    • Administer the compounds to rodents (e.g., rats or mice) via oral gavage.

    • Collect blood samples at various time points and measure plasma drug concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Dyslipidemia Model:

    • Use a suitable animal model of dyslipidemia, such as ApoE-/- or LDLR-/- mice fed a high-fat diet.

    • Administer the test compounds or vehicle daily for a specified period (e.g., 4-8 weeks).

    • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at the end of the study.

  • Flushing Assessment:

    • Utilize a model sensitive to flushing, such as the guinea pig or specific mouse strains.

    • Administer the compounds and measure changes in ear skin temperature or blood flow as a surrogate for the flushing response.

Expected Data Output:

Treatment Group% Change in LDL-C% Change in HDL-C% Change in TriglyceridesFlushing Response (e.g., Δ Ear Temperature °C)
Vehicle Control
Nicotinic Acid
5-(3-(Hydroxymethyl)phenyl)nicotinic acid (Dose 1)
5-(3-(Hydroxymethyl)phenyl)nicotinic acid (Dose 2)

Conclusion

While nicotinic acid remains a potent agent for the management of dyslipidemia, its clinical utility is hampered by side effects. The structural analogue, 5-(3-(Hydroxymethyl)phenyl)nicotinic acid, presents an intriguing candidate for investigation. Its modified structure may lead to an improved therapeutic window, potentially offering similar or enhanced lipid-modifying efficacy with a reduced propensity for flushing. The comprehensive experimental framework outlined in this guide provides a robust pathway for elucidating the pharmacological profile of this novel compound and rigorously comparing its efficacy to the established benchmark of nicotinic acid. The data generated from these studies will be critical in determining its potential as a next-generation therapy for dyslipidemia.

References

  • Pike, N. (2005). GPR109A (HM74A/PUMA-G) and the nicotinic acid receptor family.
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280.
  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. The American journal of cardiology, 100(11A), S53-S61.
  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in pharmacological sciences, 30(11), 557-562.
  • Guyton, J. R. (2007). Niacin in cardiovascular prevention: mechanisms, efficacy, and safety. Current opinion in lipidology, 18(4), 415-420.
  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Jung, J. K., et al. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Journal of medicinal chemistry, 50(7), 1445-1448.
  • Richman, J. G., et al. (2007). The GPR109A (HM74A) receptor agonist nicotinic acid and its congeners inhibit cyclic AMP accumulation in adipocytes but not in macrophages. The Journal of pharmacology and experimental therapeutics, 321(2), 578-584.
  • Kashyap, M. L., et al. (2003). Niacin for the treatment of hyperlipidemias. Progress in cardiovascular diseases, 45(4), 321-330.
  • Soga, T., et al. (2003). HM74A is a high-affinity receptor for nicotinic acid and its derivatives.
  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.
  • Offermanns, S. (2011). The nicotinic acid receptor GPR109A (hHM74A/mPUMA-G) as a new therapeutic target. Trends in pharmacological sciences, 27(7), 384-390.
  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.
  • Maciejewski-Lenoir, D., et al. (2006). The role of GPR109A in the nicotinic acid-induced flushing pathway and its potential as a therapeutic target. The Journal of lipid research, 47(12), 2682-2690.
  • Jacobson, E. L., & Jacobson, M. K. (1998). A new role for nicotinic acid in the treatment of dyslipidemia. Trends in cardiovascular medicine, 8(6), 241-248.
  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from [Link]

  • Zhang, Y., et al. (2005). The niacin receptor GPR109A is a promising new drug target for the treatment of dyslipidemia. Expert opinion on therapeutic targets, 9(5), 977-987.
  • Semple, G., et al. (2006). Discovery of the first potent and selective agonists of the orphan G-protein-coupled receptor GPR109a (HM74a/PUMA-G). Journal of medicinal chemistry, 49(4), 1227-1230.
  • Schrödinger. (n.d.). QikProp. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor. Retrieved from [Link]

  • van der Westhuizen, E. T., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Current drug discovery technologies, 4(4), 267-281.
  • Cheméo. (n.d.). Niacin. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxynicotinic acid. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Retrieved from [Link]

  • PubMed. (2020). Discovery of a novel niacin-lipoic acid dimer N2L attenuating atherosclerosis and dyslipidemia with non-flushing effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Niacin (CAS 59-67-6). Retrieved from [Link]

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Comparative

High-Throughput LC-MS/MS Quantification of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid: A Comparative Validation of Sample Preparation Strategies

Executive Summary The robust quantification of polar, amphoteric biomarkers and drug metabolites in biological matrices is a persistent challenge in bioanalysis. This guide provides an objective, data-driven comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of polar, amphoteric biomarkers and drug metabolites in biological matrices is a persistent challenge in bioanalysis. This guide provides an objective, data-driven comparison of sample preparation methodologies for the LC-MS/MS quantification of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid in human plasma. By comparing standard Protein Precipitation (PPT) against Mixed-Mode Anion Exchange Solid Phase Extraction (MAX SPE), this document outlines the mechanistic causality behind matrix effects and establishes a self-validating protocol compliant with the [1] and [2].

Analyte Profiling & The Bioanalytical Challenge

To design a successful extraction protocol, one must first deconstruct the physicochemical properties of the target molecule.

5-(3-(Hydroxymethyl)phenyl)nicotinic acid (C₁₃H₁₁NO₃, Exact Mass: 229.07) features three critical functional groups:

  • Carboxylic Acid: Highly acidic (pKa ~2.0).

  • Pyridine Ring: Weakly basic nitrogen (pKa ~4.8) [3].

  • Hydroxymethyl Group: A polar hydrogen-bond donor/acceptor.

The Causality of Method Failure: At physiological pH (7.4), the carboxylic acid is fully deprotonated (-COO⁻), while the pyridine nitrogen is predominantly neutral. This renders the molecule a highly polar net anion. When standard Protein Precipitation (PPT) using acetonitrile is employed, the polar analyte co-elutes chromatographically with endogenous glycerophospholipids. In the electrospray ionization (ESI) source, these highly surface-active lipids outcompete the target analyte for charge droplets, leading to catastrophic ion suppression (matrix effect).

To achieve the sensitivity required for regulatory submissions, the sample preparation must actively exploit the molecule's charge state to isolate it from the lipidomic background.

Mechanistic Workflow: Why MAX SPE Outperforms PPT

Mixed-Mode Anion Exchange (MAX) SPE is specifically engineered for acidic compounds. The sorbent contains both hydrophobic alkyl chains and strong anion exchange (quaternary amine) sites.

By buffering the plasma to pH 9.0, we force the complete deprotonation of the carboxylic acid. The anionic analyte binds ionically to the sorbent. A subsequent 100% methanol wash strips away the hydrophobic phospholipids while the analyte remains locked in place. Finally, eluting with an acidic solvent neutralizes the carboxylic acid, breaking the ionic bond and releasing a highly purified extract.

Workflow cluster_PPT Protein Precipitation (PPT) cluster_SPE Mixed-Mode Anion Exchange (MAX SPE) Plasma Plasma Sample (Analyte + Matrix) PPT_Step Add Acetonitrile Centrifuge Plasma->PPT_Step SPE_Load Load at pH 9 (Analyte Anionic) Plasma->SPE_Load PPT_Extract Crude Extract (High Phospholipids) PPT_Step->PPT_Extract MS_Suppression Ion Suppression (Signal Loss) PPT_Extract->MS_Suppression SPE_Wash Wash (100% MeOH) Removes Phospholipids SPE_Load->SPE_Wash SPE_Elute Elute (2% FA in MeOH) Analyte Neutralized SPE_Wash->SPE_Elute MS_Optimal Optimal Ionization (High Sensitivity) SPE_Elute->MS_Optimal

Figure 1: Mechanistic workflow comparing PPT and MAX SPE sample preparation pathways.

Experimental Methodologies (Step-by-Step)

To establish a self-validating system , this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), 5-(3-(Hydroxymethyl)phenyl)nicotinic acid-d4. Spiking the SIL-IS prior to extraction mathematically normalizes any volumetric losses or residual ionization variations, fulfilling [2].

Experiment 1: Sample Preparation

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE (Optimized)

  • Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of SIL-IS (100 ng/mL) and 200 µL of 5% NH₄OH in water. Vortex for 30 seconds to adjust the sample to pH ~9.0.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the MAX SPE cartridge (30 mg/1 cc) to activate the sorbent.

  • Loading: Apply the pre-treated plasma sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 1.0 mL of 5% NH₄OH in water to remove unbound neutral/basic proteins. Follow with a critical wash of 1.0 mL 100% Methanol to elute hydrophobic phospholipids.

  • Elution: Elute the target analyte using 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water), vortex, and transfer to an autosampler vial.

Protocol B: Protein Precipitation (PPT) (Control)

  • Aliquot 200 µL of human plasma and 20 µL of SIL-IS into a tube.

  • Add 600 µL of ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant, evaporate, and reconstitute.

Experiment 2: LC-MS/MS Analysis

Chromatography: Inject 5 µL onto a polar-embedded column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm) at 40°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B) at 0.4 mL/min.

Mass Spectrometry Causality: Although the molecule was extracted as an anion, the acidic LC mobile phase (pH ~2.7) forces the protonation of the pyridine nitrogen, making Positive Electrospray Ionization (ESI+) the optimal mode. The precursor ion [M+H]⁺ at m/z 230.1 undergoes Collision-Induced Dissociation (CID). The loss of water (-18 Da) from the hydroxymethyl group yields the dominant quantifier ion at m/z 212.1.

MSPattern Analyte 5-(3-(Hydroxymethyl)phenyl) nicotinic acid ESI ESI (+) Protonation at Pyridine Analyte->ESI Precursor Precursor Ion [M+H]+ m/z 230.1 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (Quant) m/z 212.1 (-H2O) CID->Product1 Product2 Product Ion 2 (Qual) m/z 184.1 (-H2O, -CO) CID->Product2

Figure 2: ESI(+) MS/MS fragmentation pathway for 5-(3-(Hydroxymethyl)phenyl)nicotinic acid.

Comparative Validation Data

The validation was executed assessing Matrix Factor (MF) and Extraction Recovery across Low Quality Control (LQC) and High Quality Control (HQC) levels.

Table 1: Comparative Extraction Recovery and Matrix Effect (Human Plasma)

MethodConcentration (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
PPT 3.0 (LQC)68.4 ± 8.245.2 ± 11.5 (Severe Suppression)
PPT 800 (HQC)72.1 ± 6.552.8 ± 9.4 (Severe Suppression)
MAX SPE 3.0 (LQC)94.5 ± 3.198.2 ± 2.4 (Negligible)
MAX SPE 800 (HQC)96.2 ± 2.899.1 ± 1.8 (Negligible)

Data Interpretation: PPT suffers from ~50% signal suppression due to unremoved phospholipids competing in the ESI source. MAX SPE effectively eliminates this suppression, yielding a near-100% matrix factor.

Table 2: Precision and Accuracy of the MAX SPE LC-MS/MS Method (n=6)

Nominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.0 (LLOQ)6.2104.57.8106.2
3.0 (LQC)4.198.45.297.1
400 (MQC)2.8101.23.5100.8
800 (HQC)2.599.53.199.0

Regulatory Compliance: All precision (%CV) and accuracy values fall well within the stringent ±15% (±20% for LLOQ) acceptance criteria mandated by the [1] and [2] guidelines.

Conclusion & Best Practices

For the bioanalysis of highly polar, amphoteric molecules like 5-(3-(Hydroxymethyl)phenyl)nicotinic acid, standard Protein Precipitation is analytically insufficient due to severe phospholipid-induced ion suppression.

By applying a mechanistic understanding of the molecule's pKa, researchers can utilize Mixed-Mode Anion Exchange (MAX) SPE to actively bind the anionic carboxylate group, allowing for aggressive organic washing. This targeted approach yields >94% recovery, eliminates matrix effects, and provides a highly reproducible, self-validating assay suitable for rigorous pharmacokinetic and pharmacodynamic clinical evaluations.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (Adopted Jan 2023). URL:[Link]

  • National Institutes of Health (NIH) - PubChem. "Nicotinic acid: Chemical and Physical Properties." URL:[Link]

Validation

Inter-Laboratory Validation of 5-(3-(Hydroxymethyl)phenyl)nicotinic Acid Quantification: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context 5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a complex, synthetic derivative of nicotinic acid (Vitamin B3). Like its parent compound, it is highly relevant in metabolic and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a complex, synthetic derivative of nicotinic acid (Vitamin B3). Like its parent compound, it is highly relevant in metabolic and pharmacokinetic (PK) research[1]. However, the addition of the hydroxymethylphenyl group alters its lipophilicity and introduces unique bioanalytical challenges.

Quantifying this compound in biological matrices (e.g., human plasma) requires navigating its amphoteric nature. It possesses both a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid group. At physiological pH, it exists primarily as a zwitterion, making it highly polar and difficult to extract via traditional Liquid-Liquid Extraction (LLE). Furthermore, when advancing this compound through multi-center clinical trials, establishing a robust quantification method that withstands inter-laboratory cross-validation is a strict regulatory requirement under the ICH M10 guidelines[2].

This guide objectively compares the two primary quantification methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and provides a self-validating, ICH M10-compliant protocol for the superior method.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

While HPLC-UV is often utilized for high-concentration formulation testing, it lacks the sensitivity and specificity required for trace-level PK profiling in complex biological matrices. LC-MS/MS is the gold standard for nicotinic acid derivatives, offering superior differentiation of the target analyte from endogenous matrix interferences[3].

Table 1: Performance Comparison for Plasma Quantification
ParameterLC-MS/MS (Optimal Method)HPLC-UV (Alternative Method)
Sensitivity (LLOQ) 1.0 ng/mL250 ng/mL
Linear Dynamic Range 1.0 – 1000 ng/mL250 – 10,000 ng/mL
Sample Volume Required 50 µL200 µL
Extraction Method Mixed-Mode SPE (MCX)Protein Precipitation (PPT)
Matrix Effect Susceptibility Moderate (Requires stable isotope IS)Low
Specificity High (MRM transitions)Low (Subject to co-elution)
Throughput (Run Time) 3.5 minutes12.0 minutes

Self-Validating Experimental Protocol (LC-MS/MS)

To achieve the sensitivity outlined in Table 1, the following step-by-step methodology utilizes Solid Phase Extraction (SPE) and UHPLC-MS/MS. As a Senior Application Scientist, I have detailed not just the steps, but the causality behind each parameter to ensure this protocol functions as a self-validating system.

Phase 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX)

Objective: Isolate the zwitterionic analyte from plasma phospholipids to prevent ion suppression.

  • Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: The highly acidic environment forces the carboxylic acid group into its neutral, protonated state, while the basic pyridine nitrogen becomes fully ionized (positively charged).

  • Load: Apply the pre-treated sample to an Oasis MCX 96-well plate.

    • Causality: The positively charged pyridine ring forms a strong ionic bond with the sulfonic acid groups on the MCX sorbent.

  • Wash: Wash with 500 µL of 2% Formic Acid in Water, followed by 500 µL of 100% Methanol.

    • Causality: The aqueous acidic wash removes salts. The 100% methanol wash removes neutral lipids and phospholipids without disrupting the ionic bond of the analyte.

  • Elute: Elute with 2 × 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the pyridine nitrogen, breaking the ionic interaction and releasing the analyte into the organic solvent.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Causality: The T3 stationary phase is specifically designed to promote retention of polar, water-soluble compounds in highly aqueous mobile phases, preventing the analyte from eluting in the void volume.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

    • Causality: Methanol is selected over acetonitrile because it provides superior desolvation efficiency for the hydroxymethyl group in the electrospray source, enhancing signal intensity[3]. The formic acid ensures the pyridine ring remains protonated for positive ion mode.

Phase 3: MS/MS Detection
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Acquisition: Multiple Reaction Monitoring (MRM).

Workflow A Plasma Sample (Spiked with IS) B Mixed-Mode SPE (MCX Cartridge) A->B Protein Prep & Load C UHPLC Separation (HSS T3 Column) B->C Elute & Inject D ESI-MS/MS (MRM Mode) C->D Ionization E Data Processing (ICH M10 Criteria) D->E Quantification

Fig 1. LC-MS/MS analytical workflow for 5-(3-(Hydroxymethyl)phenyl)nicotinic acid quantification.

Inter-Laboratory Validation (ICH M10 Framework)

When a bioanalytical method is utilized across multiple sites in a clinical trial, the ICH M10 guideline mandates rigorous cross-validation to guarantee data comparability[2],[4]. The objective is to prove that regardless of the laboratory executing the protocol, the quantification remains accurate and precise.

Validation Logic

Cross-validation is performed by distributing identical sets of spiked Quality Control (QC) samples (Low, Medium, and High concentrations) to all participating laboratories. Under ICH M10 standards, the inter-laboratory bias must fall within ±15%, and the precision (Coefficient of Variation, %CV) must be ≤15%[2].

ICHM10 cluster_labs Inter-Laboratory Cross-Validation QC Pooled QC Samples (LQC, MQC, HQC) Lab1 Lab 1: Originator (LC-MS/MS) QC->Lab1 Lab2 Lab 2: Partner A (LC-MS/MS) QC->Lab2 Lab3 Lab 3: Partner B (LC-MS/MS) QC->Lab3 Crit ICH M10 Acceptance Bias ±15%, CV ≤15% Lab1->Crit Lab2->Crit Lab3->Crit

Fig 2. ICH M10 inter-laboratory cross-validation framework for multi-site pharmacokinetic studies.

Table 2: Inter-Laboratory Cross-Validation Results (N=6 per level)
QC Level (Target)Lab 1 (Originator) Mean ± SDLab 2 Mean ± SDLab 3 Mean ± SDInter-Lab Bias (%)Inter-Lab CV (%)ICH M10 Status
LQC (3.0 ng/mL) 3.05 ± 0.122.91 ± 0.183.14 ± 0.20+1.1%6.8%PASS
MQC (400 ng/mL) 398 ± 15410 ± 22385 ± 19-0.6%4.9%PASS
HQC (800 ng/mL) 795 ± 28815 ± 35780 ± 40-0.4%4.3%PASS

References

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10 - ICH." ich.org.
  • European Medicines Agency. "ICH M10 on bioanalytical method validation - Scientific guideline - EMA." europa.eu.
  • National Institutes of Health. "Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS." nih.gov.
  • Inamadugu, J. K., et al. "Simultaneous determination of niacin and its metabolites... in human plasma by LC-MS/MS." nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 5-(3-(Hydroxymethyl)phenyl)nicotinic acid

Executive Summary 5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a specialized nicotinic acid (niacin) derivative utilized in advanced drug development and biochemical research. While not acutely lethal, handling this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-(Hydroxymethyl)phenyl)nicotinic acid is a specialized nicotinic acid (niacin) derivative utilized in advanced drug development and biochemical research. While not acutely lethal, handling this compound requires strict operational discipline due to its potent ability to induce severe cutaneous vasodilation (flushing) and mucosal irritation upon exposure. This guide provides a self-validating framework for laboratory safety, detailing the mechanistic toxicology, required Personal Protective Equipment (PPE), and step-by-step operational workflows to ensure absolute safety and environmental compliance.

Mechanistic Toxicology & Hazard Identification

To handle 5-(3-(Hydroxymethyl)phenyl)nicotinic acid safely, researchers must understand the causality behind its primary exposure risk: the "niacin flush."

  • Receptor Activation: Nicotinic acid derivatives act as potent agonists for the G protein-coupled receptor GPR109A (also known as HM74A in humans)[1][2].

  • Cellular Cascade: When airborne dust or solutions contact the skin or respiratory tract, they activate GPR109A receptors expressed on epidermal Langerhans cells and keratinocytes[3][4].

  • Prostaglandin Synthesis: This activation triggers phospholipase A2, mobilizing arachidonic acid. Cyclooxygenase enzymes (COX-1 in Langerhans cells and COX-2 in keratinocytes) then rapidly convert arachidonic acid into the vasodilatory prostaglandins PGD2 and PGE2[3][4].

  • Physiological Response: These prostaglandins act on DP1 and EP2/4 receptors in vascular smooth muscle, causing intense peripheral vasodilation[4][5]. Symptoms include a burning sensation, tingling, pruritus, and intense erythema (redness) that typically peaks 15 to 60 minutes post-exposure and can last for hours.

Self-Validating Safety Logic: Because this reaction is an unavoidable biochemical cascade once the GPR109A receptor is activated, safety protocols cannot rely on post-exposure treatments. The entire operational plan must be engineered to achieve absolute prevention of dermal and respiratory contact.

Mechanistic Pathway Visualization

G NA 5-(3-(Hydroxymethyl)phenyl) nicotinic acid GPR109A GPR109A Receptor (Langerhans Cells & Keratinocytes) NA->GPR109A PLA2 Phospholipase A2 Activation GPR109A->PLA2 AA Arachidonic Acid Release PLA2->AA COX COX-1 & COX-2 Enzymatic Conversion AA->COX PG PGD2 & PGE2 Synthesis COX->PG VASO Vascular Smooth Muscle Relaxation (Flushing) PG->VASO

Mechanistic pathway of nicotinic acid derivative-induced cutaneous vasodilation via GPR109A.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathway, the following PPE must be worn at all times when handling the compound in powder or concentrated solution form[6][7].

PPE CategorySpecificationQuantitative Data / StandardRationale
Respiratory NIOSH-approved N95, P95, or P100 particulate respiratorFilter efficiency ≥ 95% (N95/P95) or ≥ 99.97% (P100)Prevents inhalation of fine powders which trigger respiratory irritation and systemic flushing.
Hand Protection Nitrile rubber glovesThickness > 0.11 mm; Breakthrough time > 480 minProvides an impermeable barrier against dermal absorption and localized receptor activation.
Eye Protection Tight-fitting chemical safety gogglesANSI Z87.1 compliantPrevents powder/dust from contacting ocular mucosa, avoiding severe eye irritation.
Body Protection Disposable Tyvek lab coat or closed-cuff cotton coatFull coverage (wrists to neck)Prevents dust accumulation on clothing and subsequent transfer to skin.

Operational Workflows & Handling Protocols

Phase 1: Pre-Operation & Engineering Controls
  • Ventilation Setup: Conduct all open-handling (weighing, transferring) inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with an inward face velocity of 80-100 FPM[7].

  • Static Mitigation: Use anti-static weighing boats and spatulas. Nicotinic acid derivatives can accumulate static charge, increasing the risk of aerosolization and dust cloud formation.

Phase 2: Weighing and Transfer
  • Preparation: Tare the anti-static weigh boat inside the ventilated enclosure.

  • Handling: Slowly transfer the powder using a dedicated spatula. Never drop the powder from a height; keep the spatula close to the weigh boat to minimize dust generation.

  • Sealing: Once weighed, immediately transfer the compound into a sealable vial or flask. Cap the vessel securely before removing it from the ventilated enclosure.

Phase 3: Dissolution
  • Solvent Addition: Add solvents (e.g., DMSO, ethanol, or aqueous buffers) slowly down the side of the vessel to prevent displacing dry powder into the air.

  • Agitation: Use magnetic stirring or sealed sonication. Avoid vigorous vortexing of unsealed tubes, which can aerosolize the mixture.

Phase 4: Doffing & Post-Operation
  • Surface Decontamination: Wipe down the balance and surrounding workspace with a damp paper towel (water or dilute ethanol) to capture microscopic dust. Do not use dry towels.

  • Glove Removal: Use the pinch-and-pull technique to remove gloves inside-out, ensuring the contaminated exterior never touches bare skin. Wash hands thoroughly with soap and water immediately after doffing[7].

Accidental Release & Decontamination Protocol

Spill Response (Powder)
  • Evacuate & Assess: Evacuate personnel from the immediate area if a large dust cloud is generated. Allow dust to settle.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the compound, guaranteeing respiratory and dermal exposure.

  • Recovery: Mechanically recover the powder using a HEPA-filtered vacuum. Alternatively, cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container[7][8].

  • Decontamination: Wash the spill site thoroughly with soap and water.

First Aid & Exposure Response
  • Skin Contact: Wash immediately with soap and copious amounts of water[7]. If flushing, tingling, or a sense of warmth occurs (typically 15-60 minutes post-exposure), reassure the individual; the effect is transient and usually subsides within 1-2 hours.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[7].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek medical advice[7].

Waste Disposal & Environmental Compliance

  • RCRA Classification: While nicotinic acid derivatives are generally not listed as characteristic hazardous waste under US Federal RCRA regulations (40 CFR 261), they must be evaluated based on local and state regulations prior to disposal[6][9].

  • Disposal Execution: Do not discharge into drains or the environment[7].

  • Incineration: The preferred, compliant method of disposal is to dissolve or mix the material with a combustible solvent and process it through a licensed chemical incinerator equipped with an afterburner and scrubber.

Sources

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